2-(3-Chlorophenyl)thiazole-4-carbaldehyde
Overview
Description
2-(3-Chlorophenyl)thiazole-4-carbaldehyde is an organic compound with the molecular formula C10H6ClNOS. It is a thiazole derivative, characterized by the presence of a thiazole ring substituted with a 3-chlorophenyl group and an aldehyde functional group at the 4-position.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with various targets such as topoisomerase ii and the human constitutive androstane receptor (CAR) . These targets play crucial roles in DNA replication and transcription regulation, respectively.
Mode of Action
This interaction results in DNA double-strand breaks, leading to cell cycle arrest and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with the disruption of dna replication and transcription processes . This disruption can lead to downstream effects such as cell cycle arrest and apoptosis .
Result of Action
Based on the mode of action of similar thiazole derivatives, it can be inferred that the compound may induce dna damage, leading to cell cycle arrest and cell death .
Biochemical Analysis
Biochemical Properties
2-(3-Chlorophenyl)thiazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including topoisomerase IV, which is involved in DNA replication and repair . The interaction with topoisomerase IV results in the inhibition of the enzyme’s activity, leading to the disruption of DNA replication and cell division. Additionally, this compound has been found to exhibit antimicrobial and antioxidant properties, making it a potential candidate for the development of new therapeutic agents .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . This involves the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Additionally, this compound has been shown to inhibit the growth of bacterial cells by disrupting their cell wall synthesis and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, and modulating their activity. For example, this compound binds to the active site of topoisomerase IV, inhibiting its catalytic activity and preventing DNA replication . Additionally, this compound has been shown to interact with reactive oxygen species (ROS) and exhibit antioxidant properties, thereby protecting cells from oxidative stress . These interactions contribute to the compound’s antimicrobial and anticancer activities.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy. In in vitro and in vivo studies, this compound has been found to exhibit sustained antimicrobial and anticancer activities over extended periods, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its therapeutic window and potential toxicity. At lower doses, this compound has been shown to exhibit significant antimicrobial and anticancer activities without causing adverse effects . At higher doses, this compound can induce toxicity, leading to liver and kidney damage in animal models . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. This compound is primarily metabolized in the liver by cytochrome P450 enzymes, resulting in the formation of several metabolites . These metabolites are then excreted through the kidneys, indicating the involvement of renal pathways in the elimination of the compound. Additionally, this compound has been shown to affect metabolic flux and metabolite levels, leading to alterations in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have been studied to understand its pharmacokinetics and biodistribution. This compound is transported across cell membranes by specific transporters and binding proteins, facilitating its uptake and accumulation in target tissues . Once inside the cells, this compound is distributed to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects . The compound’s distribution is influenced by factors such as its lipophilicity and molecular size, which affect its ability to penetrate cell membranes .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it interacts with key biomolecules . The targeting of this compound to these compartments is mediated by specific targeting signals and post-translational modifications, which direct the compound to its site of action . The subcellular localization of this compound is essential for its ability to modulate cellular processes and exert its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde typically involves the condensation of 3-chlorobenzaldehyde with thioamide derivatives under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides in the presence of a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-(3-Chlorophenyl)thiazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed:
Oxidation: 2-(3-Chlorophenyl)thiazole-4-carboxylic acid.
Reduction: 2-(3-Chlorophenyl)thiazole-4-methanol.
Substitution: Various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(3-Chlorophenyl)thiazole-4-carbaldehyde has several applications in scientific research:
Comparison with Similar Compounds
- 4-(4-Chlorophenyl)thiazole-2-carbaldehyde
- 2-(4-Chlorophenyl)thiazole-4-carbaldehyde
- 2-(3-Bromophenyl)thiazole-4-carbaldehyde
Comparison: 2-(3-Chlorophenyl)thiazole-4-carbaldehyde is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and binding properties. Compared to its analogs, this compound may exhibit different biological activities and chemical reactivity due to the electronic effects of the chlorine substituent .
Properties
IUPAC Name |
2-(3-chlorophenyl)-1,3-thiazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS/c11-8-3-1-2-7(4-8)10-12-9(5-13)6-14-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXWYXGIKFBCGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CS2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594553 | |
Record name | 2-(3-Chlorophenyl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859850-99-0 | |
Record name | 2-(3-Chlorophenyl)-4-thiazolecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=859850-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Chlorophenyl)-1,3-thiazole-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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